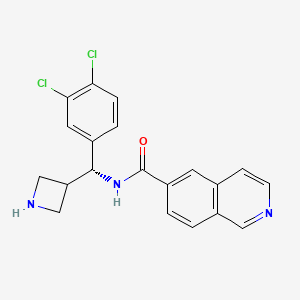
Anticancer agent 131
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 131 is a novel compound that has shown promising results in the treatment of various types of cancer It is designed to target and inhibit the growth of cancer cells while minimizing damage to healthy cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 131 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of radiolabeling techniques, where the compound is labeled with iodine-131 (131I) through an electrophilic substitution reaction . This process requires careful optimization of reaction conditions to achieve high labeling yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes the preparation of precursor compounds, radiolabeling, and purification steps. Quality control measures are implemented to ensure the final product meets the required standards for clinical use.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Anticancer agent 131 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study radiolabeling techniques and reaction mechanisms.
Biology: Researchers use it to investigate the cellular uptake and distribution of radiolabeled compounds in cancer cells.
Industry: The compound is used in the development of new radiopharmaceuticals and diagnostic agents for cancer imaging and therapy.
Mecanismo De Acción
The mechanism of action of Anticancer agent 131 involves its ability to target and inhibit specific molecular pathways in cancer cells. The compound is designed to bind to and inhibit the activity of oncogenes, which are mutated genes that promote cancer growth . By blocking these pathways, this compound can effectively inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
Comparación Con Compuestos Similares
Anticancer agent 131 is unique compared to other similar compounds due to its specific radiolabeling with iodine-131 and its targeted mechanism of action. Similar compounds include:
Propiedades
Fórmula molecular |
C33H24ClN3O5 |
|---|---|
Peso molecular |
578.0 g/mol |
Nombre IUPAC |
4-(5-chloro-2-hydroxyphenyl)-6-(2,6-dimethylphenyl)-3-(4-nitrophenyl)-1-phenyl-5H-pyrrolo[3,4-b]pyridine-2,7-dione |
InChI |
InChI=1S/C33H24ClN3O5/c1-19-7-6-8-20(2)30(19)35-18-26-29(25-17-22(34)13-16-27(25)38)28(21-11-14-24(15-12-21)37(41)42)32(39)36(31(26)33(35)40)23-9-4-3-5-10-23/h3-17,38H,18H2,1-2H3 |
Clave InChI |
BNHZYZSRGAEEKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2CC3=C(C2=O)N(C(=O)C(=C3C4=C(C=CC(=C4)Cl)O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)

![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)


![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)
![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)
